molecular formula C10H13NO B3346127 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- CAS No. 114640-73-2

1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-

Cat. No.: B3346127
CAS No.: 114640-73-2
M. Wt: 163.22 g/mol
InChI Key: VAKVRQKVYWYGKK-UHFFFAOYSA-N
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Description

1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with a hydroxyl group at the first position and a methyl group at the second position.

Chemical Reactions Analysis

1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield isoquinolinone derivatives, while reduction with LiAlH4 can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines. Additionally, it can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting neuroprotective effects.

Comparison with Similar Compounds

1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- can be compared with other similar compounds, such as:

    1-Isoquinolinol, 1,2,3,4-tetrahydro-: Lacks the methyl group at the second position, resulting in different chemical and biological properties.

    7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-: Contains additional substituents, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKVRQKVYWYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453761
Record name 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114640-73-2
Record name 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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